molecular formula C37H31P3 B1587784 1,1,1-Tris(diphenylphosphino)methane CAS No. 28926-65-0

1,1,1-Tris(diphenylphosphino)methane

Cat. No. B1587784
CAS RN: 28926-65-0
M. Wt: 568.6 g/mol
InChI Key: KYDFRUPZLLIHQE-UHFFFAOYSA-N
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Description

1,1,1-Tris(diphenylphosphino)methane, commonly known as tris(diphenylphosphine)methane (PPh3)3C, is a triarylphosphine ligand that is widely used in coordination chemistry and organic synthesis. It is a colorless crystalline solid that is soluble in organic solvents such as benzene, toluene, and dichloromethane. This compound has been the subject of extensive research due to its unique properties, which make it a valuable tool for various scientific applications.

Scientific Research Applications

Organometallic Chemistry and Catalysis

Synthesis and Characterization of Complexes

  • TPM exhibits diverse coordination modes with metal centers, significantly impacting the synthesis and reactivity of organometallic complexes. For instance, in Ruthenium(II) complexes containing optically active hemilabile P,N,O-tridentate ligands, TPM has been used to synthesize and evaluate their catalytic activity in asymmetric transfer hydrogenation reactions (Yang et al., 1997). This demonstrates TPM's role in facilitating asymmetric catalysis by supporting the formation of chiral centers.

Coordination Behavior and Structural Analysis

  • The coordination behavior of TPM with different metals underlines its utility in the formation of complexes with varying nuclearity and coordination environments. For example, the study of silver alkynyl-phosphine clusters revealed how TPM, alongside bridging alkynyl ligands and counterions, influences the formation of silver complexes with diverse structural frameworks, highlighting the electronic effects of alkynes on structural diversity (Chen et al., 2017).

Luminescence and Photophysical Properties

  • The unique luminescence tribochromism and bright emission observed in gold(I) thiouracilate complexes with TPM ligands indicate the potential for developing new materials with interesting optical properties. This behavior, including solid-state luminescence tribochromism, where photoemission turns on upon gentle grinding, underscores the application of TPM in materials science, particularly in developing responsive luminescent materials (Lee & Eisenberg, 2003).

Metal-Metal Interactions and Cluster Formation

  • In complexes such as Trichloro-μ3-[tris(diphenylphosphanyl)methane]-trigold(I), the study of auriophilicity reveals insights into the structural aspects of metal-metal interactions within a triangle of gold atoms. Such studies contribute to the understanding of metallophilic interactions and their implications for the stability and reactivity of gold clusters (Stützer, Bissinger, & Schmidbaur, 1992).

Molecular Dynamics and Fluxional Behavior

  • The fluxional nature of TPM complexes, such as those containing aluminum- and gallium-alkyls, provides valuable information on the dynamics of ligand-metal interactions. Such studies enhance our understanding of the flexibility and reactivity of ligand frameworks in response to varying temperatures and solvents (Schmidbaur, Lauteschläger, & Müller, 1985).

properties

IUPAC Name

bis(diphenylphosphanyl)methyl-diphenylphosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H31P3/c1-7-19-31(20-8-1)38(32-21-9-2-10-22-32)37(39(33-23-11-3-12-24-33)34-25-13-4-14-26-34)40(35-27-15-5-16-28-35)36-29-17-6-18-30-36/h1-30,37H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYDFRUPZLLIHQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C(P(C3=CC=CC=C3)C4=CC=CC=C4)P(C5=CC=CC=C5)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H31P3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10390702
Record name Methanetriyltris(diphenylphosphane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10390702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

568.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,1-Tris(diphenylphosphino)methane

CAS RN

28926-65-0
Record name Methanetriyltris(diphenylphosphane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10390702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 28926-65-0
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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